2,2,3,3,4-Pentamethylpentane CAS number and properties
2,2,3,3,4-Pentamethylpentane CAS number and properties
An In-depth Technical Guide to 2,2,3,3,4-Pentamethylpentane
Introduction
2,2,3,3,4-Pentamethylpentane is a highly branched saturated hydrocarbon belonging to the alkane family. Its chemical formula is C10H22.[1][2] As a decane isomer, its unique structural arrangement—a five-carbon pentane backbone heavily substituted with five methyl groups—imparts distinct physical and chemical properties that are of interest in various fields of chemical research. This guide provides a comprehensive overview of its properties, safety considerations, and analytical methodologies, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Structure and Identifiers
The molecular structure of 2,2,3,3,4-pentamethylpentane is characterized by a high degree of branching. This steric bulk significantly influences its physical properties, such as its boiling and melting points, when compared to its straight-chain isomer, n-decane.
Caption: Molecular structure of 2,2,3,3,4-pentamethylpentane.
The primary identifier for this compound is its CAS number, which is 16747-44-7 .[1][2][3][4][5]
Physicochemical Properties
The physical and chemical properties of 2,2,3,3,4-pentamethylpentane are summarized in the table below. These properties are critical for its handling, application in synthesis, and analysis.
| Property | Value | Source |
| CAS Number | 16747-44-7 | [1][2][3][4][5] |
| Molecular Formula | C10H22 | [1][2][6] |
| Molecular Weight | 142.28 g/mol | [1][6] |
| IUPAC Name | 2,2,3,3,4-pentamethylpentane | [1] |
| Boiling Point | 166 ± 4 °C at 101.325 kPa | [3] |
| Melting Point | -36.5 ± 0.2 °C | [3] |
| Density | 0.7767 g/cm³ at 25 °C | [3] |
| Refractive Index | 1.4361 at 20 °C | [3] |
| Enthalpy of Vaporization | 45.20 kJ/mol | [6] |
| LogP (Octanol/Water) | 3.715 (Calculated) | [6] |
| Water Solubility | -3.28 (Log10 of mol/L, Calculated) | [6] |
Safety and Handling
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General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a flame-retardant lab coat.
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Fire Hazards: This compound is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools and explosion-proof equipment.[7] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.[7]
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Health Hazards:
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Inhalation: Vapors may cause drowsiness or dizziness. If inhaled, move the individual to fresh air.[8]
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Skin Contact: May cause skin irritation upon prolonged contact. In case of contact, wash the affected area with soap and water.[8]
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Eye Contact: May cause irritation. If contact occurs, rinse eyes cautiously with water for several minutes.[7]
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Ingestion: May be harmful if swallowed and can pose an aspiration hazard. Do not induce vomiting. Seek immediate medical attention.[8]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Analytical Protocols
Gas chromatography (GC) is a primary method for the analysis of volatile hydrocarbons like 2,2,3,3,4-pentamethylpentane.[2][4][5] The Kovats retention index, a relative measure of retention time in GC, has been reported for this compound.[1][6]
General Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
A typical workflow for the analysis of 2,2,3,3,4-pentamethylpentane would involve sample preparation, GC separation, and MS detection for identification and quantification.
Caption: General workflow for GC-MS analysis.
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Sample Preparation: The sample containing 2,2,3,3,4-pentamethylpentane is diluted in a suitable volatile solvent (e.g., hexane). An internal standard may be added for accurate quantification.
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GC Separation: The prepared sample is injected into the gas chromatograph. A non-polar capillary column is typically used for separating alkanes. The oven temperature is programmed to ramp up to ensure the separation of components based on their boiling points and interactions with the stationary phase.
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MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint for identification by comparing it to spectral libraries like those from NIST.[2][4][5]
Potential Applications
While specific industrial applications for 2,2,3,3,4-pentamethylpentane are not widely documented, its properties suggest potential uses in several areas:
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Fuel Research: As a highly branched alkane, it could be studied as a component or additive in fuels to understand its combustion properties and impact on octane ratings.
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Reference Standard: Due to its well-defined structure and properties, it can serve as a reference compound in analytical chemistry, particularly in gas chromatography and mass spectrometry.[1][6]
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Specialty Solvent: Its non-polar nature and specific boiling point might make it a suitable solvent for certain chemical reactions or extractions where precise volatility is required.
Conclusion
2,2,3,3,4-Pentamethylpentane is a decane isomer with a unique, highly branched structure that dictates its physicochemical properties. Understanding these properties, along with proper safety and handling procedures, is crucial for its use in research and development. While its direct applications are not extensively documented, its characteristics make it a valuable compound for studies in fuel science, analytical chemistry, and as a specialty solvent.
References
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PubChem. (n.d.). 2,2,3,3,4-Pentamethylpentane. National Center for Biotechnology Information. Retrieved from [Link][1]
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Cheméo. (n.d.). Chemical Properties of Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7). Retrieved from [Link][6]
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NIST. (n.d.). Pentane, 2,2,3,4,4-pentamethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. NIST Chemistry WebBook. Retrieved from [Link][2][4][5]
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Wikidata. (n.d.). 2,2,3,3,4-pentamethylpentane. Retrieved from [Link][3]
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PubChem. (n.d.). 2,2,3,4,4-Pentamethylpentane. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2,4-Trimethylpentane. Retrieved from [Link][9]
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